molecular formula C13H17NOS2 B5794392 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine CAS No. 107825-28-5

4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine

Cat. No.: B5794392
CAS No.: 107825-28-5
M. Wt: 267.4 g/mol
InChI Key: QTBUBEBGUVJXIN-UHFFFAOYSA-N
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Description

4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine, also known as MTPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine is its relatively simple synthesis method, which makes it a cost-effective compound for laboratory experiments. However, this compound has limited solubility in water, which can make it challenging to work with in certain experiments. In addition, more studies are needed to fully understand the toxicity and safety profile of this compound, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for research on 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine. One area of interest is the development of new derivatives of this compound with improved efficacy and safety profiles. Another area of research is the investigation of the potential applications of this compound in other fields, such as neuroscience and infectious diseases. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various diseases.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its relatively simple synthesis method and potential therapeutic effects make it a compound of interest for future studies. However, more research is needed to fully understand its mechanism of action and potential applications in different fields.

Synthesis Methods

4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine can be synthesized through a multi-step process, starting with the reaction of 4-(methylthio)benzaldehyde with ethyl acetoacetate to form 4-(methylthio)chalcone. The chalcone is then reacted with thioacetic acid to yield 4-(methylthio)acetophenone thiosemicarbazone, which is further reacted with morpholine to produce this compound.

Scientific Research Applications

4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In drug discovery, this compound has been investigated as a potential lead compound for the development of new drugs with improved efficacy and reduced side effects. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1-morpholin-4-ylethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS2/c1-17-12-4-2-11(3-5-12)10-13(16)14-6-8-15-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBUBEBGUVJXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354712
Record name Morpholine, 4-[2-[4-(methylthio)phenyl]-1-thioxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107825-28-5
Record name Morpholine, 4-[2-[4-(methylthio)phenyl]-1-thioxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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